molecular formula C7H10N2O2 B089556 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- CAS No. 1006-24-2

2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-

Cat. No. B089556
CAS RN: 1006-24-2
M. Wt: 154.17 g/mol
InChI Key: VWPISPCRFQVXQX-UHFFFAOYSA-N
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Description

The compound "2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-" is a pyrimidinedione derivative, which is a class of compounds known for their biological activities, including antiviral properties against HIV-1 and HIV-2 as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . These compounds have been studied extensively due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrimidinedione derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation reaction involving an aldehyde, a beta-keto ester, and urea or thiourea . The synthesis can be catalyzed by various catalysts, including SiCl4 and silica-supported Bismuth(III) triflate, which are reported to yield the products in good yields and with eco-friendly methodology . The structural characterization of these compounds is typically confirmed by spectral methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives can be elucidated using X-ray crystallography, which provides detailed information about the conformation and intermolecular interactions within the crystal lattice . For example, the crystal structure of a related dihydropyrimidine derivative showed a boat conformation for the dihydropyrimidine ring and specific intermolecular interactions, such as C-H…O and π…π interactions .

Chemical Reactions Analysis

Pyrimidinedione derivatives can undergo various chemical reactions, including bromination, which introduces bromo substituents into the molecule . The bromination can occur at different positions of the pyrimidinedione ring, leading to mono-bromo or dibromo derivatives with potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinedione derivatives, such as solubility, are important for their biological activity and therapeutic index. For instance, the non-cytotoxic nature of these compounds at high concentrations in aqueous solutions is a desirable property for potential antiviral drugs . Additionally, the crystal structure analysis provides insights into the density and molecular geometry, which are crucial for understanding the compound's interactions with biological targets .

Safety And Hazards

The safety and hazards associated with “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not mentioned in the search results .

Future Directions

The future directions for the study or use of “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not outlined in the search results .

properties

IUPAC Name

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPISPCRFQVXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143421
Record name 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-

CAS RN

1006-24-2
Record name 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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